molecular formula C21H18ClN5O2 B2409829 2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899967-56-7

2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2409829
CAS RN: 899967-56-7
M. Wt: 407.86
InChI Key: ABUPTDVTBSNUSF-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also has a 4-chlorophenyl group and a 3,4-dimethylphenyl group attached to it.

Scientific Research Applications

Antitumor Evaluation

A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, demonstrated their potential in antitumor activity. The research evaluated these compounds against the human breast adenocarcinoma cell line MCF7. Among the derivatives, some showed mild to moderate antitumor activity, comparable to the reference antitumor drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Another study explored the antimicrobial potential of derivatives of this compound. The compounds were tested for their efficacy against various microbial strains. The results indicated that certain derivatives exhibited promising antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Compounds

A distinct study focused on synthesizing novel compounds using pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including this compound, were utilized in creating a variety of heterocyclic compounds with potential pharmaceutical applications (Dawood, Farag, & Khedr, 2008).

Anticancer Activity

In the field of cancer research, a study synthesized and evaluated the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. These derivatives, structurally related to this compound, were tested against human breast adenocarcinoma cell lines, with some showing significant anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(11-24-27)21(29)26(12-23-20)25-19(28)10-15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUPTDVTBSNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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